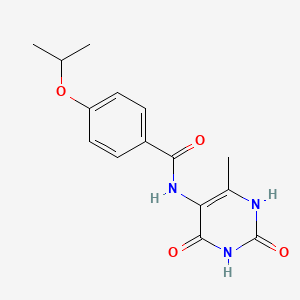
N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)-4-isopropoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)-4-isopropoxybenzamide, commonly known as DRB (5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole), is a synthetic compound that has been widely used in scientific research. DRB has been reported to have various biochemical and physiological effects, making it a valuable tool for investigating different cellular processes.
作用机制
DRB works by inhibiting the activity of RNA polymerase II, which is involved in the transcription of mRNA. It binds to the active site of RNA polymerase II and prevents the elongation of RNA chains. This leads to the inhibition of transcription and the accumulation of short RNA fragments.
Biochemical and Physiological Effects:
DRB has been reported to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of telomerase and inducing DNA damage. DRB has also been reported to inhibit the replication of HIV-1 by inhibiting the transcription of viral RNA. Additionally, DRB has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
DRB has several advantages as a research tool. It is a potent and selective inhibitor of RNA polymerase II, which allows for the specific inhibition of transcription. Additionally, DRB is stable and can be easily synthesized in the laboratory. However, DRB has some limitations. It has been reported to have off-target effects on other cellular processes, which can complicate the interpretation of results. Additionally, DRB can be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for the use of DRB in scientific research. One potential application is in the study of epigenetic regulation. DRB has been shown to affect histone modifications and chromatin structure, which suggests that it may have a role in the regulation of gene expression through epigenetic mechanisms. Additionally, DRB may have potential as a therapeutic agent for cancer and viral infections. Further research is needed to fully understand the potential of DRB in these areas.
合成方法
DRB is synthesized by reacting 5,6-dichlorobenzimidazole with isopropoxyamine in the presence of a base, followed by reaction with ribose and phosphorylation. This method has been well-established and is commonly used in laboratories.
科学研究应用
DRB has been extensively used in scientific research as a tool to investigate various cellular processes. It has been reported to inhibit RNA polymerase II, which is involved in the transcription of mRNA. DRB has been used to study the transcriptional regulation of genes and the mechanism of RNA processing. Additionally, DRB has been used to investigate the role of RNA polymerase II in DNA damage repair and the regulation of telomerase activity.
属性
IUPAC Name |
N-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-8(2)22-11-6-4-10(5-7-11)13(19)17-12-9(3)16-15(21)18-14(12)20/h4-8H,1-3H3,(H,17,19)(H2,16,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKMUMZRTNOAFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)NC(=O)C2=CC=C(C=C2)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24784355 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-4-propan-2-yloxybenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[(5-chloro-2-thienyl)methylene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B5801638.png)
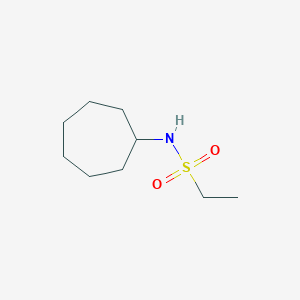
![N'-{[2-(2,4,5-trichlorophenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5801652.png)
![4-{[(benzylamino)carbonothioyl]amino}benzenesulfonamide](/img/structure/B5801655.png)

![3-methyl-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5801671.png)
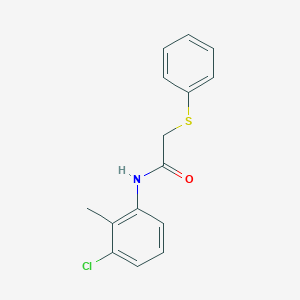
![1-isopropyl-N-[3-(trifluoromethyl)phenyl]-1H-benzimidazol-2-amine](/img/structure/B5801696.png)
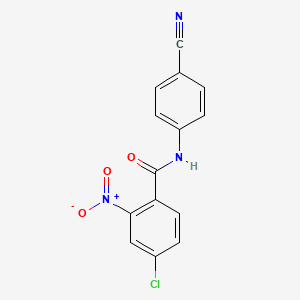
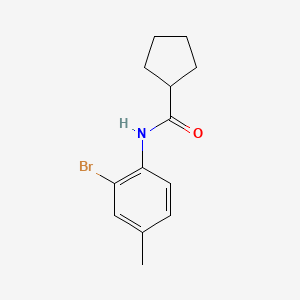

![4-{[4-(1,3-benzothiazol-2-yl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5801735.png)
![7-[(2,4-difluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5801751.png)
